BenchChemオンラインストアへようこそ!

(-)-Triptonide

Wnt signaling β-catenin Signal transduction

(-)-Triptonide's C-14 carbonyl group—contrasting with triptolide's C-14 hydroxyl—dictates a divergent mechanism: it inhibits Wnt/β-catenin signaling without attenuating active β-catenin protein levels. This makes it the superior tool for dissecting downstream pathway nodes where triptolide would confound results. With a therapeutic index of 7.5, reversible non-hormonal male contraceptive activity validated in non-human primates, and low-nanomolar potency (IC₅₀ ~0.3 nM) across ovarian and pancreatic cancer lines, (-)-triptonide provides a stringent, mechanistically defined positive control. Generic substitution among Tripterygium diterpenoids is precluded by these quantitative functional differences. Select the compound whose profile matches your assay.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 38647-11-9
Cat. No. B1683670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Triptonide
CAS38647-11-9
SynonymsTriptonide
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2=O)O7)COC6=O)C
InChIInChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1
InChIKeySWOVVKGLGOOUKI-ZHGGVEMFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide for (-)-Triptonide (CAS: 38647-11-9): A Diterpenoid Triepoxide with Unique Functional Differentiation


(-)-Triptonide (CAS: 38647-11-9) is a diterpene triepoxide natural product isolated from *Tripterygium wilfordii* Hook F., characterized by a unique C-14 carbonyl moiety in place of the C-14 hydroxyl found in its structural analog triptolide [1]. This subtle structural difference fundamentally alters its biological activity profile, mechanism of action, and therapeutic window [2]. As a Wnt/β-catenin signaling inhibitor with an IC₅₀ of approximately 0.3 nM , (-)-triptonide exhibits antineoplastic, immunosuppressive, and anti-inflammatory activities [3], but its value proposition for scientific and procurement decisions rests on quantitative evidence differentiating it from triptolide and other in-class diterpenoids.

Why (-)-Triptonide Cannot Be Generically Substituted: Structural Divergence Dictates Functional Selectivity


Generic substitution among *Tripterygium wilfordii* diterpenoid epoxides is precluded by the functional consequences of their distinct structural modifications. The C-14 carbonyl group of (-)-triptonide, versus the C-14 hydroxyl of triptolide, is not an inconsequential difference. This single oxidation state change dictates a divergent molecular mechanism: (-)-triptonide inhibits Wnt/β-catenin signaling via a distinct pathway that does not involve attenuation of active β-catenin protein expression, a key mechanistic feature of triptolide's activity [1]. Furthermore, the therapeutic index (TI) for immunosuppression varies dramatically across the class: triptolide (T10) exhibits a TI of 13.7, whereas (-)-triptonide (T7) has a TI of 7.5 [2]. These differences, along with variations in pharmacokinetics, tissue distribution, and in vivo tolerability [3], mean that substituting one compound for another will not yield equivalent biological outcomes and can introduce significant variability in experimental results. Researchers and procurement specialists must therefore select the specific compound whose quantitative profile aligns with their target pathway and assay conditions.

Quantitative Differentiation Guide: (-)-Triptonide vs. Key Comparators


Divergent Wnt/β-Catenin Inhibition Mechanism: (-)-Triptonide vs. Triptolide

(-)-Triptonide inhibits Wnt/β-catenin signaling via a mechanism distinct from that of its close structural analog, triptolide. While both compounds suppress Wnt3a-induced luciferase activity in STF293 cells, Western blot analysis demonstrates that (-)-triptonide does not attenuate the expression of active β-catenin, whereas this is a known mechanism for triptolide. This confirms that the C-14 carbonyl group in (-)-triptonide engages a different downstream target, offering functional selectivity [1].

Wnt signaling β-catenin Signal transduction Mechanism of action

Comparative In Vivo Therapeutic Index (TI) for Immunosuppression: (-)-Triptonide vs. Triptolide and Tripchlorolide

In a comparative in vivo study of seven diterpene lactone epoxides from *T. wilfordii*, the therapeutic index (TI) for immunosuppressive action was quantified using a hemolysin-antibody formation mouse model. (-)-Triptonide (designated T7) exhibited a TI of 7.5. This is lower than the TI of 13.7 for triptolide (T10) and 16.7 for tripchlorolide (T4), indicating a narrower therapeutic window for immunosuppression [1].

Immunosuppression Therapeutic index In vivo efficacy Safety pharmacology

Unique In Vivo Efficacy: Potent Anti-Lymphoma Activity with High Tumor Eradication Rate

(-)-Triptonide demonstrates exceptional in vivo anti-lymphoma activity. In a human lymphoma xenograft mouse model, oral administration at a dose of 5 mg/kg/day resulted in complete tumor eradication in 6 out of 8 treated mice. This high rate of complete response is a key differentiator, highlighting potent in vivo efficacy against this cancer type [1].

Lymphoma Xenograft model Anticancer efficacy In vivo validation

A Unique Application: Reversible Non-Hormonal Male Contraception in Primates

(-)-Triptonide has been validated as a reversible, non-hormonal male contraceptive agent in both mice and cynomolgus monkeys. Single daily oral doses induced near-100% penetrance of deformed, immotile sperm within 5-6 weeks in monkeys, and fertility was regained 4-6 weeks after cessation of treatment [1]. This is a highly specific, non-cytotoxic effect on late spermiogenesis that is not a general feature of the diterpenoid class.

Male contraception Reproductive biology Non-human primate Spermatogenesis

Potent In Vitro Cytotoxicity Across Diverse Cancer Cell Lines: Comparison to Platinum Chemotherapy

(-)-Triptonide exhibits potent cytotoxicity against multiple cancer cell lines with IC₅₀ values in the low nanomolar range. For instance, against the A2780 ovarian cancer cell line, its IC₅₀ is 3.803 nM, and it demonstrated superior anti-tumor effects compared to platinum chemotherapeutic agents in vitro . Similarly, in pancreatic cancer, IC₅₀ values of 7.76 nM (Patu8988) and 9.73 nM (Panc1) were observed [1].

Ovarian cancer Pancreatic cancer Cytotoxicity IC50

Recommended Research and Industrial Applications for (-)-Triptonide Based on Quantitative Evidence


Wnt/β-Catenin Pathway Investigation with Differentiated Mechanism

(-)-Triptonide is an ideal tool compound for dissecting Wnt/β-catenin signaling where a nuanced, non-canonical mechanism of inhibition is required. Its proven ability to suppress Wnt-driven luciferase activity without reducing active β-catenin protein levels [1] makes it a superior choice over triptolide for researchers seeking to interrogate downstream components or alternative regulatory nodes of the pathway.

Reproductive Biology: Non-Hormonal Male Contraceptive Research

The unique, reversible, and non-hormonal contraceptive effect of (-)-triptonide, validated in non-human primates [2], positions it as a critical lead compound for academic and industrial programs focused on developing the first-in-class male birth control pill. Procurement is essential for studies on spermiogenesis, sperm motility, and plakoglobin/SPEM1 interactions.

High-Potency Positive Control for Anticancer Drug Screening

With established low-nanomolar IC₅₀ values across a range of cancer cell lines, including ovarian and pancreatic [3] cancers, (-)-triptonide serves as a robust positive control in high-throughput screening assays. Its potency often exceeds that of standard chemotherapeutics, providing a stringent benchmark for evaluating novel anticancer candidates.

In Vivo Xenograft Efficacy Validation in Lymphoma Models

For researchers utilizing human lymphoma xenograft models, (-)-triptonide provides a compelling reference for in vivo efficacy. Its demonstrated ability to achieve complete tumor eradication in a majority of treated animals at 5 mg/kg/day [4] offers a quantitative benchmark for comparing the performance of new therapeutic agents in this challenging disease model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Triptonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.